N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline ring system fused with a thiophene sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-10-9-18-8-2-4-13-6-7-14(12-15(13)18)17-23(19,20)16-5-3-11-22-16/h3,5-7,11-12,17H,2,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMCZRHQABUPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety can be introduced through a sulfonation reaction, followed by coupling with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives and desulfonated products.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide derivatives: These compounds share the thiophene sulfonamide moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring system that have diverse pharmacological properties.
Uniqueness
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is unique due to the combination of the quinoline and thiophene sulfonamide moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide group , which is known for its diverse biological properties. The presence of the methoxyethyl side chain enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 358.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| Structure | Chemical Structure |
The biological activity of thiophene sulfonamides, including this compound, often involves interactions with various biological targets such as enzymes and receptors. Specifically, sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and ion transport.
Recent studies have shown that compounds with similar structures can selectively inhibit different isoforms of carbonic anhydrases, which could lead to therapeutic applications in conditions like glaucoma and cancer treatment .
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties . This compound may exhibit bacteriostatic effects similar to traditional sulfa drugs by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase .
Anticancer Potential
Emerging research indicates that sulfonamide derivatives possess anticancer properties . The tetrahydroquinoline scaffold has been associated with cytotoxicity against various cancer cell lines. Studies suggest that modifications to the sulfonamide group can enhance selectivity towards tumor-associated carbonic anhydrases (hCA IX), providing a potential avenue for targeted cancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study utilizing artificial neural networks (ANN) predicted the biological activity of sulfonamide derivatives against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. The results indicated that structural modifications significantly influence inhibitory potency .
- Hybrid Compounds : Research on hybrid compounds combining sulfonamides with other pharmacophores has shown enhanced biological activities. For instance, hybrids containing thiophene rings demonstrated improved efficacy against resistant bacterial strains compared to traditional sulfonamides .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions at the benzene or thiophene rings could modulate the biological activity significantly. This suggests that careful design of derivatives could optimize therapeutic effects while minimizing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
